N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide is a synthetic compound notable for its unique molecular structure and potential applications in various scientific fields. The compound consists of a dimethylamino group, a furan ring, and a phenoxyacetamide moiety, contributing to its diverse chemical properties and biological activities. Its molecular formula is with a molecular weight of approximately 324.81 g/mol .
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide typically involves several key steps:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to achieve the desired product efficiently .
The molecular structure of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide can be represented by its SMILES notation: CN(C)C(CNC(COc1ccccc1)=O)c1ccco1. The compound features:
The InChI key for this compound is FIXCZBIXZMJYST-AWEZNQCLSA-N, facilitating its identification in chemical databases .
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring the compound's potential modifications and applications in synthetic chemistry.
The mechanism of action for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific biological targets. It may bind to receptors or enzymes, modulating their activity and influencing various signaling pathways.
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide has several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 324.81 g/mol |
| Molecular Formula | |
| LogP | 1.5193 |
| LogD | 1.2514 |
| Polar Surface Area | 42.857 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties suggest that the compound may have moderate lipophilicity and solubility characteristics, influencing its bioavailability and interaction with biological membranes .
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide has diverse applications in scientific research:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5